Ferrous pyrophosphate

Description

Properties

IUPAC Name |

iron(2+);phosphonato phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Fe.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+2;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATEAWHILRRXHPW-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

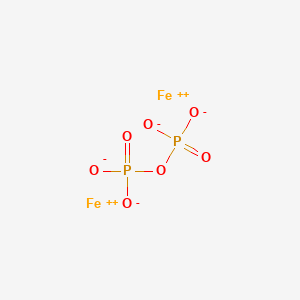

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Fe+2].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe2O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of Ferrous Pyrophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of ferrous pyrophosphate (Fe₂P₂O₇). As an iron source in pharmaceutical and nutraceutical applications, a thorough understanding of its properties is essential for formulation development, bioavailability enhancement, and ensuring product stability and efficacy. This document synthesizes available data on its chemical structure, solubility, stability, and particle size, supported by detailed experimental protocols and visualizations of its absorption pathway.

Core Physicochemical Properties

This compound is an inorganic compound composed of ferrous iron (Fe²⁺) and pyrophosphate anions (P₂O₇⁴⁻). Its fundamental properties are summarized below.

| Property | Data | Source(s) |

| Chemical Formula | Fe₂P₂O₇ | [1] |

| Molecular Weight | 285.63 g/mol | [1] |

| Appearance | White to grayish-white amorphous powder | [2] |

| Iron Content | Theoretically ~38.9% | - |

Solubility Profile

The solubility of this compound is a critical factor influencing its dissolution in the gastrointestinal tract and, consequently, its bioavailability. It is characterized as a poorly water-soluble compound, with its solubility being highly dependent on pH.

pH-Dependent Solubility

This compound exhibits increased solubility under acidic conditions, which is relevant for its dissolution in the stomach. In contrast, it is practically insoluble in the neutral to slightly alkaline environment of the small intestine.

| pH | Soluble Iron Concentration | Condition | Source(s) |

| 1.0 | ~11 mM | Simulated Gastric Fluid | [3] |

| 3.0 - 7.0 | Poorly soluble / Insoluble | Food-relevant pH range | [3] |

| > 7.0 | Solubility may slightly increase | Basic conditions | - |

| Mineral Acids | Soluble | e.g., Dilute HCl | |

| Water | Poorly soluble / Insoluble | Neutral pH |

Note: The presence of other divalent metals, such as calcium, in a mixed pyrophosphate matrix can enhance the dissolution of iron under gastric conditions (pH 1-3)[3].

Stability Characteristics

The stability of this compound under various environmental conditions is crucial for determining its shelf-life in formulations and its integrity during processing.

Thermal Stability

Thermal analysis provides insight into the temperature-dependent physical and chemical changes of the compound. While specific thermogravimetric analysis (TGA) data for this compound is not extensively available in public literature, analysis of similar iron compounds like ferrous oxalate shows decomposition beginning at temperatures around 300-360°C in an inert atmosphere. It is expected that this compound would also decompose at elevated temperatures.

Photostability

Prolonged exposure to light, particularly UV radiation, can potentially induce oxidation of the ferrous (Fe²⁺) iron to ferric (Fe³⁺) iron, which may alter the compound's properties and bioavailability. Therefore, protection from light is recommended during storage.

Particle Size Distribution

The particle size of poorly soluble iron compounds is a key determinant of their dissolution rate and bioavailability. Reducing particle size increases the surface area-to-volume ratio, which can significantly enhance dissolution. While specific data for commercial this compound is limited, related compounds like ferric pyrophosphate are available in various grades, from conventional powders with a mean particle size of approximately 21 µm down to micronized and nano-sized particles (<1 µm) designed for improved absorption.

Cellular Absorption Pathway

The absorption of iron from this compound is governed by the established pathway for non-heme iron. As it contains iron in the readily absorbable ferrous (Fe²⁺) state, the primary steps involve dissolution followed by cellular uptake.

-

Dissolution in Gastric Fluid : In the acidic environment of the stomach (pH 1-3), this compound partially dissolves, releasing Fe²⁺ ions.

-

Transport into Enterocytes : The released Fe²⁺ ions are transported from the intestinal lumen into the duodenal enterocytes primarily via the Divalent Metal Transporter 1 (DMT1) . This transporter is a key protein for the absorption of most non-heme dietary iron.

-

Intracellular Fate : Once inside the enterocyte, the iron joins the labile iron pool. It can then be stored within the protein ferritin or transported out of the cell into the bloodstream via the basolateral transporter, ferroportin.

The diagram below illustrates this proposed absorption pathway.

Key Experimental Protocols

This section details methodologies for characterizing the physicochemical properties of this compound. These protocols are based on standard pharmacopeial methods and procedures used for similar poorly soluble iron compounds.

Solubility Determination (pH-Profile)

This protocol determines the solubility of this compound across a range of pH values relevant to the gastrointestinal tract.

Methodology:

-

Media Preparation : Prepare a series of buffers at various pH levels (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4) to simulate gastric and intestinal fluids.

-

Equilibration : Add an excess amount of this compound powder to a known volume of each buffer in separate sealed containers.

-

Incubation : Agitate the suspensions at a constant temperature (e.g., 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection & Preparation : Withdraw an aliquot from each suspension. Immediately filter the sample through a fine-pore filter (e.g., 0.22 µm) to separate undissolved solids.

-

Quantification : Analyze the iron concentration in the clear filtrate using a validated analytical technique such as Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS).

-

Data Analysis : Plot the measured iron concentration (in mg/L or mM) against the pH of the buffer to generate the pH-solubility profile.

In Vitro Dissolution Testing

This protocol assesses the rate and extent of dissolution in a simulated gastric environment, which is a critical predictor of in vivo performance.

Methodology (based on USP Apparatus 2):

-

Apparatus : Use a USP-compliant dissolution apparatus (e.g., Apparatus 2, paddle method).

-

Dissolution Medium : Prepare 900 mL of Simulated Gastric Fluid (SGF, typically 0.1 N HCl, pH 1.2) and equilibrate to 37 ± 0.5°C in the dissolution vessel.

-

Sample Introduction : Place a known quantity of this compound powder or a formulated dosage form into the vessel.

-

Agitation : Begin paddle rotation at a constant, specified speed (e.g., 50-75 RPM).

-

Sampling : At predetermined time intervals (e.g., 15, 30, 45, 60, 90, 120 minutes), withdraw a sample of the dissolution medium. To maintain a constant volume, replace the withdrawn amount with fresh, pre-warmed medium.

-

Analysis : Filter the samples and quantify the dissolved iron concentration using a suitable method (e.g., ICP-AES, AAS, or a validated HPLC method).

-

Profile Generation : Plot the percentage of iron dissolved against time to create a dissolution profile.

Thermal Stability Analysis (TGA/DSC)

This protocol evaluates the thermal stability and decomposition profile of this compound.

Methodology:

-

Apparatus : Use a simultaneous Thermogravimetric Analyzer (TGA) and Differential Scanning Calorimeter (DSC).

-

Sample Preparation : Accurately weigh a small amount of this compound powder (e.g., 5-10 mg) into an appropriate crucible (e.g., alumina).

-

Heating Program : Heat the sample from ambient temperature to a high temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).

-

Atmosphere : Conduct the analysis under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidation.

-

Data Acquisition : Continuously record the sample's mass change (TGA) and the heat flow difference between the sample and a reference (DSC) as a function of temperature.

-

Analysis : Analyze the resulting TGA curve for mass loss steps, which indicate dehydration or decomposition events. Analyze the DSC curve for endothermic or exothermic peaks corresponding to phase transitions or decomposition.

In Vitro Permeability Assay (Caco-2 Cell Model)

This protocol provides a method to assess the intestinal permeability of iron from this compound using the Caco-2 cell line, which differentiates into a polarized monolayer mimicking the intestinal epithelium.

Methodology:

-

Cell Culture : Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® inserts) for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity : Verify the integrity of the cell monolayer before the experiment by measuring the Transepithelial Electrical Resistance (TEER).

-

Sample Preparation : Prepare a dispersion of this compound in a suitable transport medium (e.g., Hanks' Balanced Salt Solution) at a physiologically relevant concentration. The sample may first undergo a simulated gastrointestinal digestion to generate a "bioaccessible fraction" for application to the cells.

-

Transport Experiment : Add the this compound dispersion to the apical (upper) side of the Transwell® insert.

-

Sampling : At various time points, collect samples from the basolateral (lower) compartment.

-

Quantification : Measure the amount of iron that has transported across the cell monolayer into the basolateral samples using a sensitive analytical method like ICP-MS.

-

Permeability Calculation : Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the Caco-2 monolayer.

Conclusion

This technical guide has detailed the core physicochemical characteristics of this compound, a compound of significant interest for iron supplementation. Its poor water solubility at neutral pH necessitates formulation strategies, such as particle size reduction, to enhance dissolution in the gastric environment. The primary absorption mechanism is understood to be mediated by the DMT1 transporter following dissolution. The provided experimental protocols offer a robust framework for the consistent and accurate characterization of this compound, enabling researchers and developers to optimize its use in next-generation pharmaceutical and nutraceutical products. Further research to generate more comprehensive quantitative data, particularly on thermal stability and solubility across a wider range of conditions, will be invaluable for advancing its application.

References

A Technical Guide to the Aqueous Solubility of Ferrous Pyrophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of ferrous pyrophosphate (Fe₂P₂O₇). While ferric pyrophosphate is more extensively studied and utilized in food fortification, understanding the solubility characteristics of the ferrous form is crucial for various pharmaceutical and nutraceutical applications where ferrous iron's potential for higher bioavailability is a key consideration. This document synthesizes available data on the physicochemical properties of this compound, with a focus on its dissolution behavior in aqueous solutions. It details the factors influencing its solubility, outlines experimental protocols for its determination, and provides visual representations of key concepts and workflows.

Introduction to this compound

This compound is an inorganic compound composed of ferrous iron (Fe²⁺) and pyrophosphate (P₂O₇⁴⁻) ions. Unlike the more common ferric pyrophosphate, which is often a complex of Fe³⁺, this compound is less characterized in scientific literature. The solubility of any iron compound is a critical determinant of its bioavailability, as iron must be in a soluble form to be absorbed in the gastrointestinal tract. Poorly water-soluble iron compounds are often preferred in food and drug formulations to minimize undesirable organoleptic properties, such as a metallic taste. However, for effective iron supplementation, these compounds must dissolve in the acidic environment of the stomach or be available for absorption in the small intestine.

Quantitative Solubility Data

Quantitative data on the solubility of this compound is limited compared to its ferric counterpart. However, available research provides insights into its pH-dependent dissolution. The following table summarizes the soluble iron concentration from this compound at various pH levels.

| pH | Soluble Iron Concentration (mM) | Soluble Iron Concentration (mg/L) | Reference |

| 1 | ~11 | ~614.4 | [1] |

| 3-7 | <0.5 | <27.9 | [1] |

| 5.5 | ~0.05 | ~2.8 | [1] |

| 6.5 | ~0.05 | ~2.8 | [1] |

Note: The solubility of this compound is significantly higher in acidic conditions, which is relevant to its dissolution in the stomach. In the neutral to mildly acidic pH range of the small intestine and many food products, its solubility is considerably lower.

Factors Influencing this compound Solubility

The dissolution of this compound in aqueous solutions is influenced by several key factors:

-

pH: As indicated by the quantitative data, pH is a critical factor. In highly acidic environments (pH < 3), the pyrophosphate ion is protonated, which shifts the dissolution equilibrium towards the release of ferrous ions.

-

Presence of Other Divalent Metals: The inclusion of other divalent metals, such as calcium (Ca²⁺) or zinc (Zn²⁺), into the pyrophosphate matrix can alter the solubility of iron. For instance, the presence of zinc has been shown to reduce the soluble iron content in the pH range of 3-7 compared to pure this compound[1].

-

Complexing Agents: While specific data for this compound is scarce, it is well-documented that chelating agents like citric acid and trisodium citrate can form soluble complexes with ferric iron, thereby increasing the overall solubility of ferric pyrophosphate[2][3][4][5]. It is plausible that similar mechanisms would apply to this compound, enhancing its solubility through the formation of soluble ferrous-citrate-pyrophosphate complexes.

-

Reducing Agents: The presence of reducing agents, such as ascorbic acid (Vitamin C), is crucial for maintaining iron in its ferrous (Fe²⁺) state and preventing oxidation to the less soluble ferric (Fe³⁺) form.

Experimental Protocols

Determining the aqueous solubility of this compound requires a well-defined experimental protocol. The following sections outline a general methodology for solubility determination and specific analytical techniques for quantifying soluble ferrous iron.

Protocol for Solubility Determination in Simulated Gastric and Intestinal Fluids

This protocol is designed to assess the dissolution of this compound under conditions that mimic the human gastrointestinal tract.

Objective: To quantify the amount of soluble ferrous iron released from this compound in simulated gastric and intestinal fluids.

Materials:

-

This compound

-

Simulated Gastric Fluid (SGF), pH 1.2-2.0 (without pepsin, as per USP specifications)

-

Simulated Intestinal Fluid (SIF), pH 6.8 (as per USP specifications)

-

USP-compliant dissolution apparatus (e.g., Apparatus 2, paddle method)

-

Constant temperature bath (37 ± 0.5°C)

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Analytical equipment for ferrous iron quantification (e.g., UV-Vis Spectrophotometer)

Methodology:

-

Gastric Phase Simulation:

-

Place a defined volume (e.g., 900 mL) of SGF into the dissolution vessel and allow it to equilibrate to 37 ± 0.5°C.

-

Accurately weigh a sample of this compound and add it to the vessel.

-

Begin agitation at a constant speed (e.g., 75 RPM).

-

Withdraw aliquots (e.g., 5 mL) at specified time points (e.g., 15, 30, 60, 120 minutes).

-

Immediately filter the withdrawn samples through a 0.22 µm syringe filter to separate soluble from insoluble fractions.

-

Analyze the filtrate for ferrous iron concentration.

-

-

Intestinal Phase Simulation:

-

After the gastric phase, adjust the pH of the dissolution medium to approximately 6.8 by adding a calculated amount of SIF or a suitable buffer.

-

Continue the dissolution at 37 ± 0.5°C with agitation.

-

Withdraw and filter aliquots at specified time points.

-

Analyze the filtrate for ferrous iron concentration.

-

Analytical Method for Ferrous Iron Quantification: The 2,2'-Bipyridyl Method

This spectrophotometric method is a reliable and widely used technique for the specific determination of ferrous iron.

Principle: Ferrous iron (Fe²⁺) reacts with 2,2'-bipyridyl to form a stable, intensely red-colored complex. The absorbance of this complex is measured at its maximum wavelength (λmax = 522 nm), and the concentration of ferrous iron is determined from a calibration curve. To ensure all soluble iron is in the ferrous state, a reducing agent can be added.

Reagents:

-

Standard ferrous iron solution (e.g., prepared from ferrous ammonium sulfate)

-

2,2'-Bipyridyl solution

-

Buffer solution (to maintain pH in the optimal range of 3-5)

-

Hydroxylamine hydrochloride solution (as a reducing agent, if necessary, to reduce any oxidized ferric iron)

Procedure:

-

Preparation of Calibration Standards: Prepare a series of standard solutions of known ferrous iron concentrations.

-

Sample Preparation: To a known volume of the filtered sample from the dissolution experiment, add the buffer solution and the 2,2'-bipyridyl solution. If total soluble iron is to be measured as ferrous iron, add hydroxylamine hydrochloride and allow time for the reduction of any ferric iron.

-

Color Development: Allow the solution to stand for a specified time to ensure complete color development.

-

Spectrophotometric Measurement: Measure the absorbance of the standards and the sample at 522 nm using a spectrophotometer.

-

Quantification: Construct a calibration curve of absorbance versus ferrous iron concentration for the standard solutions. Use the absorbance of the sample to determine its ferrous iron concentration from the calibration curve.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the solubility of this compound.

Caption: Dissolution of this compound in Aqueous Solution.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cofortification of ferric pyrophosphate and citric acid/trisodium citrate into extruded rice grains doubles iron bioavailability through in situ generation of soluble ferric pyrophosphate citrate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nutrition.org [nutrition.org]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Degradation Profile of Ferrous Pyrophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal degradation profile of ferrous pyrophosphate (Fe₂P₂O₇). Due to the limited availability of direct studies on pure this compound, this guide synthesizes data from research where it appears as an intermediate or impurity phase, alongside generalized experimental protocols for the thermal analysis of related iron phosphate compounds.

Introduction to this compound and its Thermal Stability

This compound, an iron(II) salt of pyrophosphoric acid, is a material of interest in various fields, including materials science and potentially as a precursor in the synthesis of battery materials. Understanding its thermal stability is crucial for applications involving high-temperature processing. The thermal degradation of a compound refers to its decomposition or chemical change as a function of temperature. This is typically characterized by techniques such as Thermogravimetric Analysis (TGA), which measures mass changes, and Differential Scanning Calorimetry (DSC), which measures heat flow associated with thermal events.

While comprehensive data on the thermal degradation of pure this compound is not abundant in publicly available literature, several studies have investigated its formation and decomposition in specific contexts.

Quantitative Data on the Thermal Behavior of this compound

The following table summarizes the available quantitative data regarding the thermal stability and decomposition of this compound observed under different experimental conditions.

| Parameter | Temperature Range (°C) | Atmosphere | Observations | Source |

| Formation | ~450 | Reducing (Argon) | Appears as an impurity phase during carbon coating of LiFePO₄. | [1] |

| Decomposition | > 800 | Reducing (Argon) | Disappears as an impurity phase. | [1] |

| Formation | ~600 | Not Specified | Forms from the decomposition of a Li₀.₆FePO₄ solid solution. | [2] |

| Phase Transition | -254.04 (18.96 K) | Not Applicable | Magnetic ordering phase transition observed in heat capacity measurements. | [3] |

Note: The data presented above is derived from studies where this compound was not the primary subject of a direct thermal degradation analysis but rather an intermediate or impurity phase. Therefore, these temperatures should be considered indicative and highly dependent on the specific experimental context.

Generalized Experimental Protocol for Thermal Analysis of Iron Phosphates

Due to the absence of a specific, detailed experimental protocol for the thermal degradation of pure this compound in the reviewed literature, a generalized methodology for the thermal analysis of iron phosphate compounds using TGA/DSC is provided below. This protocol is based on common practices for similar materials.[4][5]

Objective: To determine the thermal stability, decomposition temperatures, and associated mass losses of an iron phosphate sample.

Instrumentation: A simultaneous Thermogravimetric Analyzer with Differential Scanning Calorimetry (TGA/DSC) is utilized.

Experimental Parameters:

| Parameter | Value/Setting | Rationale |

| Sample Mass | 5 - 10 mg | To ensure uniform heating and detectable mass changes. |

| Crucible | Alumina or Platinum | Chemically inert at high temperatures. |

| Atmosphere | Nitrogen or Argon (Inert) | To study thermal decomposition without oxidative effects. |

| Gas Flow Rate | 20 - 50 mL/min | To maintain a stable and inert atmosphere around the sample. |

| Heating Rate | 10 °C/min | A common rate that provides good resolution of thermal events. |

| Temperature Range | Ambient to 1000 °C | To cover the potential decomposition range of the material. |

| Data Acquisition | Mass change (%), Heat flow (mW) | To obtain TGA and DSC curves. |

Procedure:

-

Sample Preparation: The sample is finely ground to ensure homogeneity.

-

Instrument Calibration: The TGA/DSC instrument is calibrated for temperature and mass according to the manufacturer's specifications.

-

Sample Loading: An accurately weighed sample (5-10 mg) is placed in the sample crucible. An empty crucible is used as a reference.

-

Experimental Run: The furnace is sealed, and the inert gas flow is initiated to purge the system. The temperature program is started, heating the sample from ambient temperature to 1000 °C at a rate of 10 °C/min.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) and DSC curve (heat flow vs. temperature) are analyzed to identify the onset and peak temperatures of decomposition, percentage mass loss for each step, and the nature of the thermal events (endothermic or exothermic).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for conducting a thermal analysis of an iron phosphate compound.

Caption: Workflow for Thermal Degradation Analysis.

Discussion and Interpretation of Thermal Behavior

The limited available data suggests that this compound exhibits thermal stability up to several hundred degrees Celsius. In a reducing atmosphere, its formation has been noted around 450-600°C, with decomposition occurring at temperatures exceeding 800°C.[1][2] The decomposition products in an inert or reducing atmosphere are likely to be iron phosphides or a mixture of iron oxides and other phosphate species, depending on the precise conditions.

The thermal decomposition of iron phosphates can be a multi-step process. For instance, hydrated iron phosphates will first undergo dehydration at lower temperatures, followed by the decomposition of the anhydrous salt at higher temperatures. The specific decomposition pathway and end products are highly sensitive to the experimental atmosphere (inert, oxidizing, or reducing).

Conclusion

The thermal degradation profile of this compound is an area that requires further dedicated investigation. Current knowledge, derived from studies where Fe₂P₂O₇ is an intermediate, indicates its stability over a significant temperature range. For drug development professionals and researchers working with formulations or synthesis routes involving this compound, it is critical to consider the processing temperatures and atmospheric conditions to avoid unintended degradation. The generalized experimental protocol provided herein offers a robust starting point for conducting detailed thermal analysis of this and related iron phosphate materials. Future studies focusing on the direct thermal analysis of pure this compound under various atmospheric conditions are needed to fully elucidate its degradation mechanism and kinetics.

References

Unraveling the Crystalline Architecture of Ferrous Pyrophosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of ferrous pyrophosphate (Fe₂P₂O₇), a compound of interest in various scientific and pharmaceutical domains. We delve into its polymorphic forms, detailing the precise atomic arrangements and the experimental methodologies employed for their characterization. This document is intended to serve as a comprehensive resource, presenting quantitative data in a clear, comparative format and outlining the key experimental protocols for its synthesis and structural analysis.

Polymorphism of this compound

This compound is known to exist in multiple crystalline forms, or polymorphs, with the most commonly cited being triclinic and monoclinic structures. These different forms can be obtained under varying synthesis conditions and exhibit distinct physical properties. The existence of different phases is a critical consideration in research and development, as the crystal structure can influence factors such as solubility, stability, and bioavailability. A notable characteristic of this compound is its ability to undergo reversible phase transitions between different forms at specific temperatures. For instance, the triclinic room-temperature form (α2-Fe₂P₂O₇) can transition to other α phases at lower temperatures and to a β phase at higher temperatures.[1][2]

Crystallographic Data of this compound Polymorphs

The precise arrangement of atoms within the crystal lattice of each this compound polymorph is defined by its unit cell parameters and space group. The following tables summarize the key crystallographic data for the triclinic and monoclinic phases as determined by single-crystal X-ray diffraction.

Table 1: Crystallographic Data for Triclinic this compound

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1[3] |

| Lattice Parameters | |

| a | 4.4668(6) Å[1] |

| b | 9.896(1) Å[1] |

| c | 5.2077(7) Å[1] |

| α | 90° |

| β | 97.516(2)°[1] |

| γ | 90° |

| Unit Cell Volume (V) | 228.22(5) ų[1] |

| Formula Units (Z) | 2[1] |

Note: The data presented for the triclinic phase corresponds to a specific polymorph characterized in the cited literature. Variations in lattice parameters may be observed in other triclinic forms.

In the triclinic structure, there are two distinct iron (Fe²⁺) sites, both with a 6-coordinate geometry, bonded to six oxygen atoms. The phosphorus atoms (P⁵⁺) are found in two inequivalent sites, each forming a PO₄ tetrahedron. These tetrahedra share corners to form the P₂O₇ groups.[3]

Table 2: Crystallographic Data for Monoclinic this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c[1][4] |

| Lattice Parameters | |

| a | 4.4668(6) Å[1] |

| b | 9.896(1) Å[1] |

| c | 5.2077(7) Å[1] |

| α | 90° |

| β | 97.516(2)°[1] |

| γ | 90° |

| Unit Cell Volume (V) | 228.22(5) ų[1] |

| Formula Units (Z) | 2[1] |

The monoclinic phase of Fe₂P₂O₇ is characterized by FeO₆ octahedra and P₂O₇ groups. The FeO₆ octahedra share edges to form six-membered rings, which in turn create two-dimensional zigzag sheets. These sheets are then linked by the P₂O₇ groups to form a three-dimensional network.[1] Another monoclinic polymorph, designated as the β form, crystallizes in the B2₁/c space group.[1]

Experimental Protocols

The successful synthesis and structural analysis of this compound crystals are contingent on precise experimental procedures. The following sections detail the methodologies for synthesis and characterization.

Synthesis of this compound Crystals

Crystalline this compound can be synthesized through various methods, including solid-state reactions, hydrothermal synthesis, and chemical vapor transport.

Solid-State Reaction:

This method involves the high-temperature reaction of stoichiometric amounts of precursor materials.

-

Precursors: Iron(II) oxide (FeO) or iron(II) oxalate (FeC₂O₄) and ammonium dihydrogen phosphate (NH₄H₂PO₄) or diphosphorus pentoxide (P₂O₅).

-

Procedure:

-

The precursors are intimately mixed in a stoichiometric ratio.

-

The mixture is heated in an inert atmosphere (e.g., argon) or under vacuum to prevent oxidation of Fe²⁺.

-

The heating profile typically involves a gradual increase in temperature to around 700°C.[1]

-

The sample is held at the final temperature for an extended period to ensure complete reaction and crystallization.

-

The product is then slowly cooled to room temperature.

-

Chemical Vapor Transport:

This technique is particularly useful for growing high-quality single crystals suitable for X-ray diffraction analysis.

-

Principle: A chemical transporting agent is used to volatilize the material at a high temperature and deposit it as crystals in a cooler region of a sealed reaction vessel.

-

Procedure:

Crystal Structure Analysis by X-ray Diffraction

X-ray diffraction (XRD) is the primary technique for determining the crystal structure of this compound.

-

Principle: A beam of X-rays is directed at a crystalline sample. The regular arrangement of atoms in the crystal lattice causes the X-rays to be diffracted in a specific pattern of intensities and angles. By analyzing this diffraction pattern, the crystal structure can be elucidated.

-

Methodology:

-

Sample Preparation: A single crystal of this compound is mounted on a goniometer head, or a powdered sample is prepared for powder X-ray diffraction (PXRD).

-

Data Collection: The mounted sample is placed in an X-ray diffractometer. Monochromatic X-ray radiation, typically from a molybdenum (Mo Kα) or copper (Cu Kα) source, is used.[2] The sample is rotated, and the intensities of the diffracted X-rays are measured at various angles.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are then determined using methods such as Patterson or direct methods. The structural model is then refined using a least-squares approach, such as the Rietveld method for powder data, to achieve the best possible fit between the calculated and observed diffraction patterns.[5]

-

Visualizing Experimental Workflows and Relationships

To better illustrate the processes and relationships described, the following diagrams have been generated using the DOT language.

References

A Technical Guide to the Synthesis of Ferrous Pyrophosphate from Iron(II) Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of ferrous pyrophosphate (Fe₂P₂O₇) from iron(II) salt precursors. While much of the available literature focuses on ferric pyrophosphate, this document consolidates the available information and outlines the core principles and methodologies for the preparation of the ferrous form, a compound of interest for various pharmaceutical and nutritional applications.

Introduction

This compound is an inorganic compound composed of iron in the +2 oxidation state and the pyrophosphate anion (P₂O₇⁴⁻). Compared to its ferric counterpart, this compound offers a different bioavailability profile and reactivity, which can be advantageous in specific drug delivery and food fortification applications. The synthesis of pure this compound requires careful control of experimental conditions to prevent the oxidation of the ferrous (Fe²⁺) ion to the more stable ferric (Fe³⁺) state.

The primary method for synthesizing this compound from iron(II) salts is through a precipitation reaction in an aqueous solution. This involves the reaction of a soluble iron(II) salt with a soluble pyrophosphate salt, leading to the formation of insoluble this compound.

Core Synthesis Reaction

The fundamental reaction for the synthesis of this compound can be represented by the following equation, using ferrous sulfate and sodium pyrophosphate as examples:

2FeSO₄(aq) + Na₄P₂O₇(aq) → Fe₂P₂O₇(s) + 2Na₂SO₄(aq)

Similarly, if ferrous chloride is used as the iron(II) source, the reaction is:

2FeCl₂(aq) + Na₄P₂O₇(aq) → Fe₂P₂O₇(s) + 4NaCl(aq)

Experimental Protocols

While detailed, peer-reviewed protocols for the precipitation of this compound are not as prevalent as for its ferric form, a generalized experimental methodology can be established based on the principles of inorganic precipitation reactions and available literature on related compounds. The following protocol outlines a plausible approach for the synthesis of this compound.

Materials and Reagents

-

Iron(II) Salt Precursor:

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

-

-

Pyrophosphate Source:

-

Sodium pyrophosphate decahydrate (Na₄P₂O₇·10H₂O)

-

-

Solvent:

-

Deionized, deoxygenated water

-

-

Inert Gas:

-

Nitrogen (N₂) or Argon (Ar)

-

Generalized Synthesis Procedure (Precipitation Method)

-

Preparation of Precursor Solutions:

-

Prepare a solution of the chosen iron(II) salt (e.g., 0.2 M ferrous sulfate) in deoxygenated, deionized water. To prevent premature oxidation of Fe²⁺, the water should be purged with an inert gas (N₂ or Ar) for at least 30 minutes prior to use.

-

Prepare a solution of sodium pyrophosphate (e.g., 0.1 M) in deoxygenated, deionized water.

-

-

Reaction Setup:

-

The reaction should be carried out under an inert atmosphere to minimize the oxidation of ferrous ions. This can be achieved by continuously bubbling nitrogen or argon gas through the reaction mixture.

-

Place the sodium pyrophosphate solution in a reaction vessel equipped with a magnetic stirrer.

-

-

Precipitation:

-

Slowly add the iron(II) salt solution to the stirred sodium pyrophosphate solution at a controlled rate. A precipitate of this compound will form.

-

The reaction is typically carried out at room temperature.

-

-

Aging of the Precipitate:

-

After the addition is complete, continue stirring the suspension for a period of time (e.g., 1-2 hours) to allow for the "aging" of the precipitate. This can lead to more uniform particle size and improved filterability.

-

-

Isolation and Washing of the Product:

-

Separate the this compound precipitate from the solution by filtration or centrifugation.

-

Wash the precipitate several times with deoxygenated, deionized water to remove any unreacted starting materials and soluble byproducts (e.g., sodium sulfate or sodium chloride).

-

-

Drying:

-

Dry the resulting this compound powder under vacuum at a low temperature (e.g., 40-60 °C) to prevent oxidation.

-

Quantitative Data

Due to the limited specific data for this compound synthesis in the available literature, the following table presents generalized parameters and expected outcomes based on the synthesis of related iron phosphate and pyrophosphate compounds.

| Parameter | Value/Range | Notes |

| Reactant Concentrations | 0.1 - 0.5 M | Higher concentrations may lead to faster precipitation but potentially smaller and less uniform particles. |

| Stoichiometric Ratio (Fe²⁺:P₂O₇⁴⁻) | 2:1 | A slight excess of the pyrophosphate solution may be used to ensure complete precipitation of the iron. |

| Reaction Temperature | 20 - 40 °C | Higher temperatures can increase the rate of oxidation of ferrous ions. |

| pH of Reaction | 5 - 7 | The pH can influence the particle size and morphology of the precipitate. |

| Expected Yield | > 90% | Based on the limiting reagent, assuming complete precipitation. |

| Purity | > 98% | Purity is dependent on the thoroughness of the washing steps to remove soluble byproducts. |

Characterization of this compound

To confirm the successful synthesis of this compound and to determine its physicochemical properties, a range of analytical techniques can be employed.

| Analytical Technique | Purpose | Expected Results |

| X-ray Diffraction (XRD) | To determine the crystalline structure and phase purity. | The diffraction pattern should match the known pattern for Fe₂P₂O₇. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present. | Characteristic absorption bands for the P-O-P and P-O bonds of the pyrophosphate group will be present. |

| Scanning Electron Microscopy (SEM) | To visualize the morphology and particle size of the synthesized powder. | The images will reveal the shape and size distribution of the this compound particles. |

| Thermogravimetric Analysis (TGA) | To determine the thermal stability and the presence of any hydrated water. | The TGA curve will show weight loss at specific temperatures corresponding to the loss of water molecules and decomposition. |

| Mössbauer Spectroscopy | To confirm the oxidation state of the iron. | The spectrum will show a characteristic signal for Fe²⁺ and can be used to quantify any Fe³⁺ impurity. |

| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | To determine the elemental composition (Fe and P). | The measured ratio of iron to phosphorus should be consistent with the chemical formula Fe₂P₂O₇. |

Diagrams

Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Synthesis Parameters

Caption: Key parameters influencing the properties of synthesized this compound.

Applications in Drug Development

This compound is explored in drug development primarily as a source of iron for the treatment of iron-deficiency anemia. Its potential advantages lie in its controlled solubility and potentially different absorption pathways compared to more common iron salts. For oral dosage forms, the aim is to have a compound that is stable in the stomach and releases iron for absorption in the small intestine, potentially reducing gastrointestinal side effects. The particle size and formulation of this compound are critical factors that influence its bioavailability.

Conclusion

The synthesis of this compound from iron(II) salts via precipitation is a viable but technically demanding process, with the primary challenge being the prevention of oxidation. By carefully controlling reaction parameters such as temperature, pH, and atmosphere, it is possible to produce high-purity this compound. Further research and publication of detailed experimental protocols would be beneficial for the scientific community to fully explore the potential of this compound in pharmaceutical and nutritional applications.

mechanism of ferrous pyrophosphate formation

An In-depth Technical Guide to the Formation Mechanism of Iron Pyrophosphate

Introduction

Iron pyrophosphate is an inorganic compound of significant interest in the pharmaceutical, nutraceutical, and food science industries as a primary means of iron supplementation and fortification.[1][2] Its advantages, particularly in the ferric form, include high stability, minimal impact on the sensory properties of food, and a favorable gastrointestinal tolerance profile compared to other iron salts like ferrous sulfate.[3][4][5] This technical guide provides a comprehensive overview of the core mechanisms underlying the formation of iron pyrophosphate, with a focus on ferric pyrophosphate [Fe₄(P₂O₇)₃], the most commercially relevant and studied form.[6][7]

While the term "ferrous pyrophosphate" (containing Fe²⁺) is sometimes used, the predominant and more stable product formed under most synthesis conditions is "ferric pyrophosphate" (containing Fe³⁺).[4] Ferrous iron may be used as a starting material, but it is typically oxidized to the ferric state during the reaction process to yield the final, stable compound.[8] This guide will detail the primary synthesis methodologies, critical process parameters, and characterization techniques relevant to researchers, scientists, and professionals in drug development.

Core Chemical Principles and Properties

The formation of ferric pyrophosphate is fundamentally a precipitation or coordination reaction between a soluble iron salt and a pyrophosphate salt.[9] The most common chemical entity is tetrairon tris(pyrophosphate), an iron coordination compound formed from Fe³⁺ cations and diphosphate (P₂O₇⁴⁻) anions in a 4:3 molar ratio.[6][10]

The core reaction can be generalized as: 4Fe³⁺ + 3P₂O₇⁴⁻ → Fe₄(P₂O₇)₃ (s)

This compound is a yellowish-white to tan, odorless powder that is practically insoluble in water but dissolves in mineral acids.[7][10][11] This pH-dependent solubility is crucial for its application; it remains stable in neutral pH environments (like in many foods) but dissolves in the acidic conditions of the stomach, facilitating iron release and absorption.[4][12]

Table 1: Key Physicochemical Properties of Ferric Pyrophosphate

| Property | Description | References |

|---|---|---|

| Molecular Formula | Fe₄(P₂O₇)₃ (often as Fe₄(P₂O₇)₃·xH₂O) | [4][9] |

| Molecular Weight | 745.21 g/mol (anhydrous) | [7] |

| Appearance | Yellowish-white to beige or tan crystalline powder. | [3][7][10] |

| Solubility | Insoluble in water; soluble in mineral acids (e.g., dilute HCl). | [3][11][13] |

| Stability | Stable under normal temperature and pressure. May decompose at high temperatures. | [3] |

| Structure | Coordination entity of ferric (Fe³⁺) cations and diphosphate (P₂O₇⁴⁻) anions in a 4:3 ratio. |[6][7] |

Mechanisms of Formation: Synthesis Methodologies

Several methods are employed to synthesize ferric pyrophosphate, each offering distinct advantages in controlling the product's physicochemical properties such as particle size, purity, and crystallinity.

Aqueous Precipitation (Double Decomposition)

This is the most prevalent and commercially viable method for industrial-scale production.[14] It involves a metathesis reaction between a soluble ferric salt (e.g., ferric chloride or ferric sulfate) and a soluble pyrophosphate salt (e.g., sodium pyrophosphate) in an aqueous solution.[15][16]

The process generally follows these steps:

-

Separate aqueous solutions of the ferric salt and the pyrophosphate salt are prepared.

-

The solutions are mixed under controlled conditions (temperature, pH, stirring).

-

A precipitate of ferric pyrophosphate forms.

-

The precipitate is then filtered, washed to remove soluble impurities, and dried.[14]

The control of reaction parameters is critical to achieving the desired product characteristics.

Solid-State Synthesis

This method involves the high-temperature calcination of a mixture of an iron source, typically iron(III) oxide (Fe₂O₃), and a pyrophosphate salt.[14]

-

Process: The reactants are mixed in a stoichiometric ratio, ground uniformly, and calcined in a furnace at temperatures between 400–700°C for several hours.[14]

-

Advantages: Suitable for large-scale industrial production without the use of solvents.[9][14]

-

Disadvantages: Tends to produce material with a larger particle size and less uniformity compared to precipitation methods.[9]

Sol-Gel Method

The sol-gel method is utilized to produce nano-scale ferric pyrophosphate particles, which can enhance solubility and bioavailability.[14][15]

-

Principle: It uses precursors like iron salts (or iron alkoxides) and pyrophosphates in a solvent. Through hydrolysis and polycondensation reactions, a colloidal suspension (sol) is formed, which then transitions into a gel-like network.[15]

-

Process: The gel is aged, dried, and sometimes heat-treated to obtain the final nano-sized crystalline product.[15]

Hydrothermal/Solvothermal Synthesis

This technique is employed to synthesize highly crystalline ferric pyrophosphate, often at the nano-scale.

-

Principle: The reaction between the iron salt and pyrophosphate occurs in an aqueous solution (hydrothermal) or an organic solvent (solvothermal) within a sealed, heated, and pressurized vessel (autoclave).[9][15]

-

Advantages: Allows for precise control over particle size and crystallinity. Products can have very high purity (<0.5% impurities).[9]

-

Disadvantages: High energy consumption and equipment costs make it more expensive than liquid precipitation.[9]

Experimental Protocols

Protocol 1: Laboratory-Scale Aqueous Precipitation of Ferric Pyrophosphate

This protocol describes a standard laboratory procedure for synthesizing ferric pyrophosphate via double decomposition.

Materials:

-

Ferric chloride (FeCl₃) or Ferric sulfate [Fe₂(SO₄)₃] (analytical grade)

-

Sodium pyrophosphate decahydrate (Na₄P₂O₇·10H₂O) (analytical grade)

-

Deionized water

-

Dilute HCl and NaOH for pH adjustment

-

Beakers, magnetic stirrer with hotplate, filtration apparatus (e.g., Büchner funnel), drying oven

Procedure:

-

Prepare Reactant Solutions:

-

Iron Solution: Prepare a 0.1–0.5 mol/L solution of the ferric salt in deionized water. For example, dissolve the appropriate amount of FeCl₃ in 250 mL of water.

-

Pyrophosphate Solution: Prepare a 0.1–0.3 mol/L solution of sodium pyrophosphate in deionized water. For example, dissolve the appropriate amount of Na₄P₂O₇·10H₂O in 250 mL of water.

-

-

pH Adjustment: Adjust the pH of both solutions to a specific value, typically between 1.5 and 4.0, using dilute HCl or NaOH.[9]

-

Reaction:

-

Place the pyrophosphate solution in a beaker on a magnetic stirrer and begin stirring at a constant rate (e.g., 200–400 rpm).[9]

-

Heat the solution to the desired reaction temperature, typically between 50–70°C.[9]

-

Slowly add the ferric salt solution to the pyrophosphate solution dropwise using a burette or dropping funnel. A precipitate will form immediately.

-

-

Aging: Continue stirring the mixture at the set temperature for 0.5–2 hours to allow the precipitate to age and for the reaction to complete.[14]

-

Isolation and Purification:

-

Turn off the heat and allow the precipitate to settle.

-

Filter the precipitate using a Büchner funnel.

-

Wash the filter cake with deionized water multiple times (3-5 times) to remove residual soluble salts until the conductivity of the filtrate is low (<10 μS/cm).[9]

-

-

Drying: Dry the resulting ferric pyrophosphate powder in an oven at 60–120°C until a constant weight is achieved.[14]

Protocol 2: Synthesis of Ferric Pyrophosphate Nanoparticles

This protocol is adapted from a method for synthesizing colloidal nanoparticles, emphasizing slow addition to control particle size.[17]

Materials:

-

Ferric chloride (FeCl₃)

-

Sodium pyrophosphate (Na₄P₂O₇)

-

Ethylene glycol

-

Deionized water

-

Separating funnel, magnetic stirrer

Procedure:

-

Prepare Pyrophosphate Solution: Prepare a 0.01 M solution of sodium pyrophosphate in a solvent mixture of 1:1 ethylene glycol and deionized water. (e.g., 30 mL total volume).[17]

-

Prepare Iron Solution: Prepare a 0.01 M aqueous solution of ferric chloride (e.g., 40 mL).[17]

-

Reaction Setup:

-

Place the sodium pyrophosphate solution in a beaker on a magnetic stirrer and begin vigorous stirring.

-

Load the ferric chloride solution into a separating funnel positioned above the beaker.

-

-

Slow Addition: Add the ferric chloride solution to the pyrophosphate solution extremely slowly, drop by drop, over a period of approximately 1 hour under constant stirring.[17]

-

Formation of Colloid: A white colloidal suspension of ferric pyrophosphate nanoparticles will form. The slow addition rate prevents rapid agglomeration, leading to smaller particle sizes.[17]

-

Observation: The resulting product should be a stable colloidal solution that does not settle quickly.[17] Further processing, such as centrifugation and washing, may be required depending on the desired final form.

Key Process Parameters and Their Impact

The properties of the final ferric pyrophosphate product are highly dependent on the synthesis conditions.

Table 2: Influence of Process Parameters on Ferric Pyrophosphate Synthesis via Precipitation

| Parameter | Typical Range | Influence on Product Properties | References |

|---|---|---|---|

| pH | 1.5 – 4.0 | Crucial for Purity & Color. If pH > 4.0, iron hydroxide [Fe(OH)₃] impurities can form, darkening the product. If pH < 1.5, pyrophosphate can hydrolyze to orthophosphate. | [9] |

| Reaction Temperature | 20 – 80°C | Affects Reaction Rate & Particle Size. Higher temperatures (50-70°C) accelerate the reaction and favor uniform crystal growth. Temperatures >80°C risk pyrophosphate decomposition. | [9][14] |

| Reactant Molar Ratio (Fe³⁺:P₂O₇⁴⁻) | Typically 4:3 (stoichiometric) or with slight excess of pyrophosphate | Impacts Solubility & Purity. An excess of pyrophosphate can increase the solubility of the product by forming soluble complexes, which can be beneficial for bioavailability. | [14][18] |

| Reactant Concentration | 0.1 – 0.5 mol/L | Affects Particle Size & Agglomeration. Higher concentrations can lead to faster precipitation and smaller, potentially more agglomerated particles. | [14] |

| Stirring Rate | 200 – 500 rpm | Ensures Homogeneity. Proper stirring ensures uniform mixing, prevents local concentration gradients, and influences particle size distribution. | [9][14] |

| Order of Addition | Iron salt into pyrophosphate salt (reverse addition) is common | Controls Supersaturation. Adding the iron salt slowly to the pyrophosphate solution helps avoid local supersaturation, which can lead to uncontrolled precipitation and particle agglomeration. |[9] |

Visualizing the Formation Process

Diagram 1: Workflow for Aqueous Precipitation

Caption: General workflow for the synthesis of ferric pyrophosphate via the aqueous precipitation method.

Diagram 2: Factors Influencing Product Characteristics

Caption: Key process parameters and their influence on the final properties of synthesized ferric pyrophosphate.

Characterization and Analysis

Confirming the successful formation and purity of ferric pyrophosphate requires various analytical techniques.

Table 3: Common Spectroscopic Techniques for Ferric Pyrophosphate Characterization

| Technique | Information Provided | Typical Spectral Features | References |

|---|---|---|---|

| FTIR Spectroscopy | Identifies functional groups and confirms the presence of pyrophosphate ligands. | Characterized by vibrational modes of the pyrophosphate group, including P-O and P-O-P stretches. | [19][20] |

| Raman Spectroscopy | Provides information on the vibrational modes of the pyrophosphate anion and the overall structure (crystalline vs. amorphous). | Dominated by symmetric stretching of P-O bonds and the P-O-P bridge. Peak broadening can indicate a disordered structure. | [19] |

| UV-Vis Spectroscopy | Analyzes ligand-to-metal charge transfer (LMCT) bands. | An absorption maximum (λmax) is expected in the UV region, corresponding to electron transfer from pyrophosphate oxygen atoms to the Fe³⁺ d-orbitals. | [19] |

| ⁵⁷Fe Mössbauer Spectroscopy | Probes the nuclear environment of iron atoms with high sensitivity. | Provides detailed information on the oxidation state (confirming Fe³⁺), spin state, and coordination geometry of the iron atoms. | [19] |

| X-ray Absorption Spectroscopy (XAS) | Determines the local atomic structure around the iron atoms. | Can confirm the coordination environment, such as the presence of both Fe–O–P and Fe–O–C signals in complexes like ferric pyrophosphate citrate. |[20][21] |

Conclusion

The formation of ferric pyrophosphate is a well-established process that can be precisely controlled to yield a product with desired physicochemical properties. The aqueous precipitation method remains the most versatile and widely used technique, where parameters such as pH, temperature, and reactant concentration are critical levers for controlling purity, particle size, and ultimately, bioavailability. For specialized applications in drug development requiring nano-sized particles or high crystallinity, advanced methods like sol-gel and hydrothermal synthesis offer enhanced control. A thorough understanding of these formation mechanisms and the application of appropriate characterization techniques are essential for the development of effective and safe iron supplementation products.

References

- 1. Ferric Pyrophosphate: Applications, Quality, and Excellence by Sudeep Pharma – Sudeep Pharma [sudeeppharma.com]

- 2. ruipugroup.com [ruipugroup.com]

- 3. ruipugroup.com [ruipugroup.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Ferric Pyrophosphate | Fe4O21P6 | CID 24877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. wbcil.com [wbcil.com]

- 8. mdpi.com [mdpi.com]

- 9. ruipugroup.com [ruipugroup.com]

- 10. Ferric pyrophosphate | 10058-44-3 [chemicalbook.com]

- 11. Ferric Pyrophosphate insoluble/soluble – Radeep Pharma [radeeppharma.com]

- 12. Ferrsorb Ferric Pyrophosphate - Tomita Pharmaceutical Co.,Ltd. [tomitaph.co.jp]

- 13. Page loading... [guidechem.com]

- 14. ruipugroup.com [ruipugroup.com]

- 15. ruipugroup.com [ruipugroup.com]

- 16. Ferric pyrophosphate synthesis - chemicalbook [chemicalbook.com]

- 17. youtube.com [youtube.com]

- 18. pioneerherbal.com [pioneerherbal.com]

- 19. benchchem.com [benchchem.com]

- 20. Physicochemical characterization of ferric pyrophosphate citrate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Ferrous Pyrophosphate vs. Ferric Pyrophosphate: A Technical Guide to Core Differences

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron pyrophosphates are a class of iron compounds used in food fortification and pharmaceutical applications to address iron deficiency. The two primary forms, ferrous (Fe²⁺) and ferric (Fe³⁺) pyrophosphate, exhibit fundamental differences in their chemical, physical, and biological properties that significantly impact their efficacy and application. This technical guide provides an in-depth analysis of these differences, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to inform research and development in this area. The core distinctions lie in their oxidation state, which dictates their solubility, stability, and interaction with biological systems, ultimately influencing their bioavailability and suitability for various applications.

Core Chemical and Physical Differences

The fundamental distinction between ferrous and ferric pyrophosphate lies in the oxidation state of the iron atom. Ferrous pyrophosphate contains iron in the +2 oxidation state (Fe²⁺), while ferric pyrophosphate contains iron in the +3 oxidation state (Fe³⁺). This difference in electronic configuration is the primary determinant of their divergent chemical and physical properties.

| Property | This compound | Ferric Pyrophosphate |

| Chemical Formula | Fe₂P₂O₇ | Fe₄(P₂O₇)₃ |

| Molar Mass | 285.63 g/mol | 745.21 g/mol (anhydrous) |

| Iron Oxidation State | +2 (Ferrous) | +3 (Ferric) |

| Appearance | White to off-white powder | Tan or yellowish-white powder[1] |

Solubility and Dissolution Profile

The solubility of iron compounds is a critical factor for their absorption in the gastrointestinal tract. Both ferrous and ferric pyrophosphate are poorly soluble in water, a characteristic that is advantageous for food fortification as it minimizes undesirable organoleptic changes. However, their solubility is highly pH-dependent, which is crucial for their dissolution in the stomach and small intestine.

Ferric pyrophosphate is practically insoluble in water at neutral pH but its solubility increases in acidic conditions.[2] In the highly acidic environment of the stomach (pH 1-2), a portion of the ferric pyrophosphate dissolves, releasing ferric ions.[1][3]

This compound also exhibits limited solubility in water but dissolves in acidic conditions.[4][5] The dissolution at low pH is attributed to the formation of soluble this compound complexes.[4][5]

Table 1: Quantitative Solubility Data

| Compound | Condition | Solubility |

| Ferric Pyrophosphate | Water (25°C) | <0.1 g/L[6] |

| pH 1-2 | Sparingly soluble (10-33 mg/L)[1][3] | |

| pH 3-5 | Practically insoluble (<0.1 mg/L)[1][3] | |

| This compound | pH 1 | ~11 mM (~40% of initial iron)[4][5] |

| pH 3-5 | Practically insoluble (<0.1 g/L)[4] | |

| pH 5-7 | Soluble iron concentration <1.7 mM[4] | |

| Ferrous Ammonium Phosphate * | pH 1.7 | 57.8% soluble[7] |

Note: Ferrous ammonium phosphate is included as a proxy for a more soluble ferrous iron phosphate compound.

Stability

The stability of iron compounds during food processing and storage is paramount to ensure their efficacy as fortificants. The ferrous (Fe²⁺) state is generally more susceptible to oxidation to the ferric (Fe³⁺) state, especially in the presence of heat, oxygen, and moisture.

Ferric Pyrophosphate is known for its good stability under normal storage and processing conditions.[1] It is not easily degraded by moderate heat, light, or pH changes.[1] However, at high temperatures (above 100°C), it may undergo decomposition.[8] In the presence of reducing agents like ascorbic acid (vitamin C), ferric iron can be reduced to ferrous iron.[8] Conversely, strong oxidizing conditions can further oxidize the iron.[8] The stability of ferric pyrophosphate is generally considered optimal within a pH range of 4-6.[9]

This compound , containing the more reactive Fe²⁺ ion, is inherently less stable than its ferric counterpart. It is more prone to oxidation, which can be accelerated by factors such as heat, light, and the presence of oxidizing agents. This can lead to a change in color from white/off-white to a more yellowish or brownish hue, indicating the formation of ferric compounds.

Table 2: Factors Affecting Stability

| Factor | Impact on this compound | Impact on Ferric Pyrophosphate |

| Heat | Prone to oxidation and degradation. | Generally stable at moderate temperatures; may decompose at high temperatures (>100°C).[8] |

| Oxidizing Agents | Readily oxidized to ferric pyrophosphate. | Stable, but can be further oxidized under strong oxidizing conditions.[8] |

| Reducing Agents | Stable. | Can be reduced to this compound.[8] |

| pH | More stable in acidic conditions. | Generally stable, particularly in the pH range of 4-6.[9] |

Bioavailability and Cellular Uptake

The ultimate measure of an iron supplement's effectiveness is its bioavailability – the fraction of ingested iron that is absorbed and utilized by the body. The difference in oxidation state between ferrous and ferric pyrophosphate plays a significant role in their absorption pathways and overall bioavailability.

It is generally accepted that ferrous iron (Fe²⁺) is more readily absorbed than ferric iron (Fe³⁺).[10] This is because the primary transporter for non-heme iron in the intestine, Divalent Metal Transporter 1 (DMT1), specifically transports ferrous ions.[11][12]

For ferric pyrophosphate , absorption requires an initial step of solubilization in the acidic environment of the stomach to release Fe³⁺ ions. These ferric ions must then be reduced to ferrous ions (Fe²⁺) by reductases, such as duodenal cytochrome b (Dcytb), on the surface of intestinal cells before they can be transported by DMT1.[12][13] Some studies also suggest that nanoparticles of insoluble iron compounds may be absorbed via endocytosis.

The bioavailability of This compound is expected to be higher than that of ferric pyrophosphate due to the iron already being in the more readily absorbable ferrous state. Once dissolved in the stomach, the released Fe²⁺ ions can be directly taken up by DMT1 in the duodenum.

Table 3: Comparative Bioavailability Data

| Iron Compound | Relative Bioavailability (vs. Ferrous Sulfate) | Notes |

| Ferric Pyrophosphate | 20-75%[14] | Varies depending on particle size and food matrix. Micronized forms generally have higher bioavailability. |

| Ferric Pyrophosphate (in milk) | 33%[6][7] | Study in children. |

| Ferrous Ammonium Phosphate (in milk) * | 71% (in women), 110% (in children)[6][7][15] | Included as a proxy for a ferrous phosphate compound. |

Note: A direct comparative study of the bioavailability of this compound versus ferric pyrophosphate was not identified in the literature. The data presented compares each to the highly bioavailable ferrous sulfate.

Experimental Protocols

In Vitro Dissolution Testing

This protocol is designed to simulate the physiological conditions of the gastrointestinal tract to assess the rate and extent of iron release from a solid dosage form.

Materials:

-

USP Apparatus 2 (paddle method)

-

Simulated Gastric Fluid (SGF): 0.1 M Hydrochloric acid (HCl), pH 1.2

-

Simulated Intestinal Fluid (SIF): Phosphate buffer, pH 6.8

-

Spectrophotometer or Inductively Coupled Plasma (ICP) spectrometer

Procedure:

-

Prepare SGF and SIF and warm to 37°C.

-

Place a known amount of the iron pyrophosphate sample into the dissolution vessel containing SGF.

-

Begin paddle rotation at a specified speed (e.g., 75 rpm).

-

Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 15, 30, 60, 120 minutes), replacing the withdrawn volume with fresh, pre-warmed SGF.

-

After the gastric phase, the pH of the medium can be adjusted to 6.8 with a phosphate buffer to simulate the intestinal environment, and sampling continues.

-

Filter the samples and analyze the iron content using a validated analytical method.

Caco-2 Cell Iron Uptake Assay

The Caco-2 cell line is a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, providing a valuable in vitro model for studying intestinal iron absorption.

Materials:

-

Differentiated Caco-2 cell monolayers on permeable supports

-

Cell culture medium (e.g., MEM)

-

Ferric pyrophosphate or this compound solution/suspension in culture medium

-

Cell lysis buffer

-

Ferritin ELISA kit

-

Protein quantification assay kit (e.g., BCA)

Procedure:

-

Culture Caco-2 cells on permeable supports until they form a differentiated monolayer.

-

Prepare the iron pyrophosphate test solutions in serum-free cell culture medium to the desired final concentration.

-

Wash the Caco-2 cell monolayers with pre-warmed buffer.

-

Add the iron-containing medium to the apical side of the monolayers and incubate for a specified period (e.g., 2-24 hours) at 37°C.

-

After incubation, remove the iron-containing medium and wash the cells multiple times with an ice-cold buffer to remove surface-bound iron.

-

Lyse the cells and collect the lysate.

-

Quantify the total protein concentration in the cell lysate.

-

Measure the ferritin concentration in the cell lysate using an ELISA kit. Ferritin levels are proportional to the amount of absorbed iron.

-

Normalize the ferritin concentration to the total protein concentration.

Hemoglobin Repletion Assay (In Vivo)

This is a classic in vivo method to determine the bioavailability of iron sources by measuring their ability to regenerate hemoglobin in anemic animals.

Materials:

-

Weanling rats

-

Iron-deficient basal diet

-

Test iron compounds (this compound, ferric pyrophosphate) and a reference compound (e.g., ferrous sulfate)

-

Equipment for blood collection and hemoglobin measurement

Procedure:

-

Induce iron-deficiency anemia in weanling rats by feeding them an iron-deficient diet for a specified period (e.g., 2-4 weeks).

-

Once the rats are anemic (as determined by hemoglobin levels), divide them into groups.

-

Each group is fed the iron-deficient diet supplemented with a known concentration of either the reference iron compound or one of the test iron compounds for a repletion period (e.g., 2 weeks). A control group continues on the iron-deficient diet.

-

Monitor food intake and body weight throughout the study.

-

At the end of the repletion period, measure the final hemoglobin concentration.

-

Calculate the hemoglobin regeneration efficiency (HRE) and the relative bioavailability (RBV) of the test compounds compared to the reference compound.

Visualization of Cellular Iron Metabolism

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways of cellular iron uptake and metabolism, highlighting the entry points for ferrous and ferric pyrophosphate.

Conclusion

The choice between ferrous and ferric pyrophosphate for iron fortification or supplementation involves a trade-off between stability and bioavailability. Ferric pyrophosphate offers superior stability, making it more suitable for food processing applications where it is less likely to cause undesirable sensory changes. However, its bioavailability is generally lower than that of ferrous compounds due to the additional step of reduction required for absorption. This compound, while potentially more bioavailable, is less stable and more prone to oxidation.

For researchers and drug development professionals, understanding these core differences is essential for designing effective iron interventions. Future research should focus on direct comparative studies of the stability and bioavailability of ferrous and ferric pyrophosphate under identical conditions to provide a more definitive basis for their application. Furthermore, the development of novel formulations that enhance the stability of this compound or improve the solubility and absorption of ferric pyrophosphate remains a key area for innovation in combating iron deficiency.

References

- 1. benchchem.com [benchchem.com]

- 2. Ferric Pyrophosphate Forms Soluble Iron Coordination Complexes with Zinc Compounds and Solubilizing Agents in Extruded Rice and Predicts Increased Iron Solubility and Bioavailability in Young Women - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound and Mixed Divalent Pyrophosphates as Delivery Systems for Essential Minerals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ruipugroup.com [ruipugroup.com]

- 7. Iron Bioavailability from Ferrous Ammonium Phosphate, Ferrous Sulfate, and Ferric Pyrophosphate in an Instant Milk Drink—A Stable Isotope Study in Children - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ruipugroup.com [ruipugroup.com]

- 9. ruipugroup.com [ruipugroup.com]

- 10. Cellular iron uptake, trafficking and metabolism: Key molecules and mechanisms and their roles in disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Human iron metabolism - Wikipedia [en.wikipedia.org]

- 12. Regulation of cellular iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro and In Vivo Evaluations of Mesoporous Iron Particles for Iron Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

In Vitro Bioavailability of Ferrous Pyrophosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the in vitro models used to assess the bioavailability of ferrous pyrophosphate, a water-insoluble iron source commonly used in food fortification and dietary supplements. This document provides a comprehensive overview of the key experimental protocols, quantitative data from various studies, and visual representations of the scientific workflows involved in determining the efficacy of this iron compound in a laboratory setting.

Introduction to this compound and Bioavailability Assessment

This compound is favored in food technology due to its minimal organoleptic impact, meaning it does not typically cause undesirable color or flavor changes in the final product. However, its insolubility presents a challenge for iron absorption, as solubilization in the gastrointestinal tract is a prerequisite for uptake by intestinal cells.[1] In vitro models offer a rapid, cost-effective, and high-throughput alternative to human and animal studies for screening different formulations of this compound and understanding the factors that influence its bioavailability.[2][3] These models are crucial for predicting how a particular iron compound will behave in the human body and for guiding the development of more effective iron supplements and fortified foods.[2][4]

Key In Vitro Models for this compound Bioavailability

The most widely accepted in vitro methods for assessing the bioavailability of this compound involve a two-stage process: a simulated gastrointestinal digestion followed by exposure to a Caco-2 human intestinal cell line.[5][6] Solubility and dissolution assays are also employed as simpler, preliminary screening tools.

Simulated Gastrointestinal Digestion

This initial step mimics the physiological conditions of the stomach and small intestine to determine the extent to which iron is released from the food matrix and becomes available for absorption (bioaccessible).[7] The most common protocol involves a sequential enzymatic digestion.[8]

Experimental Protocol: Simulated Gastrointestinal Digestion

The following protocol is a standard method used to simulate digestion for iron bioavailability studies:

-

Gastric Phase:

-

A sample containing a known amount of this compound is homogenized and mixed with a simulated gastric fluid.

-

The pH is adjusted to 2.0 using hydrochloric acid (HCl).[8]

-

Pepsin is added to initiate protein digestion.[8]

-

The mixture is incubated at 37°C for 1-2 hours with continuous agitation to simulate stomach churning.[8][9]

-

-

Intestinal Phase:

-

The gastric digest is neutralized by raising the pH to between 6.0 and 7.0 with a bicarbonate solution.[9]

-

A mixture of pancreatin (containing proteases, amylase, and lipase) and bile salts is added to simulate the enzymatic environment of the small intestine.[9][10]

-

The mixture is incubated at 37°C for an additional 2 hours with agitation.[8]

-

The resulting digestate contains the "bioaccessible" iron fraction that is theoretically available for absorption.

-

Caco-2 Cell Model

The Caco-2 cell line, derived from a human colon adenocarcinoma, is a cornerstone of in vitro iron bioavailability studies.[11] When cultured, these cells differentiate to form a monolayer that exhibits many of the morphological and functional characteristics of the small intestinal enterocytes, including the expression of iron transporters.[5][11] This model allows for the assessment of iron uptake and transport across the intestinal barrier.[5]

Experimental Protocol: Caco-2 Cell Iron Uptake Assay

-

Cell Culture and Differentiation:

-

Caco-2 cells are seeded onto permeable supports (e.g., Transwell® inserts) and cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with fetal bovine serum and antibiotics.

-

The cells are maintained in a humidified incubator at 37°C with 5% CO2 for 12-21 days to allow them to differentiate and form a confluent monolayer with well-developed tight junctions.[6]

-

-

Iron Exposure:

-

The digestate from the simulated gastrointestinal digestion is applied to the apical side of the Caco-2 cell monolayer. A dialysis membrane is often placed between the digestate and the cells to protect the cell layer from the digestive enzymes.[12]

-

The cells are incubated with the iron-containing digestate for a defined period, typically 2 to 24 hours.

-

-

Quantification of Iron Uptake:

-

After incubation, the cells are thoroughly washed to remove any surface-bound iron.

-

The amount of iron taken up by the cells is quantified. The most common method is to measure the intracellular ferritin concentration using an enzyme-linked immunosorbent assay (ELISA).[1][5] Ferritin is an iron storage protein, and its synthesis is directly proportional to the amount of iron that has entered the cell.[1] Alternatively, if radio-labeled iron is used, uptake can be measured by scintillation counting.

-

Quantitative Data on this compound Bioavailability

The following tables summarize quantitative data from various in vitro studies on the bioavailability of this compound, often in comparison to the highly soluble and bioavailable ferrous sulfate.

Table 1: Relative Bioavailability of this compound Compared to Ferrous Sulfate

| This compound Formulation | In Vitro Model | Relative Bioavailability (vs. Ferrous Sulfate) | Reference |

| Standard Ferric Pyrophosphate | Hemoglobin repletion assay | 45% | [13] |

| Micronized Dispersible Ferric Pyrophosphate (MDFP) | Hemoglobin regeneration efficiency | 105% | [14] |

| Ferric Pyrophosphate (in milk) | Stable isotope study in children | 33% | [15] |

| Ferric Pyrophosphate (with an inhibitory meal) | Caco-2 cell model | 8% | [8] |

| Ferric Pyrophosphate (without inhibitory matrix) | Caco-2 cell model | 17% | [8] |

Table 2: Influence of Enhancers and Inhibitors on this compound Bioavailability In Vitro